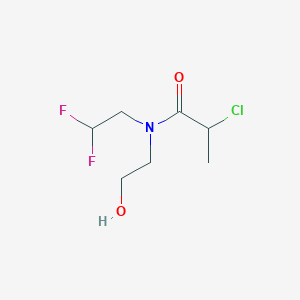![molecular formula C14H17BrN2O3 B6635207 2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPC-157 and is a synthetic peptide that has been derived from a naturally occurring peptide in the human body. BPC-157 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed that the compound works by promoting the production of various growth factors and cytokines that are involved in tissue repair and regeneration. BPC-157 has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPC-157 has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to promote the production of various growth factors and cytokines that are involved in tissue repair and regeneration. BPC-157 has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been found to promote angiogenesis, which is the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
BPC-157 has several advantages and limitations for lab experiments. The compound has been found to be stable and easy to handle, making it suitable for use in various experiments. However, the exact dosage and administration of BPC-157 for various conditions are not well established, which can make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for BPC-157 research. One potential area of research is the use of the compound in the treatment of various inflammatory conditions such as inflammatory bowel disease and arthritis. Another potential area of research is the use of BPC-157 in the treatment of muscle and tendon injuries. Additionally, further research is needed to determine the optimal dosage and administration of BPC-157 for various conditions.
Méthodes De Synthèse
The synthesis of BPC-157 involves the chemical modification of a naturally occurring peptide in the human body. The process involves the use of various chemical reagents and solvents to modify the peptide structure and create the final product. The exact synthesis method is complex and requires specialized knowledge and equipment.
Applications De Recherche Scientifique
BPC-157 has been the subject of numerous scientific studies due to its potential applications in various fields. The compound has been found to exhibit anti-inflammatory, wound healing, and tissue regeneration properties. These properties make it a promising candidate for the treatment of various conditions such as inflammatory bowel disease, muscle and tendon injuries, and bone fractures.
Propriétés
IUPAC Name |
2-[1-[(3-bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-10-5-4-8-16-12(10)13(20)17-14(9-11(18)19)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMVNPHEMBCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)



